N-Acetyl-4-S-cysteaminylphenol

Übersicht

Beschreibung

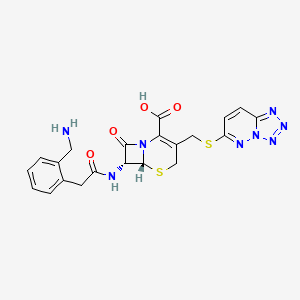

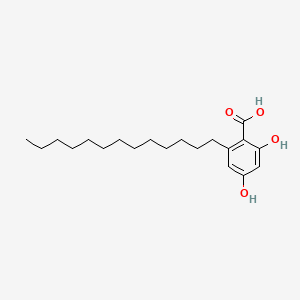

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential applications in dermatology and oncology. It is structurally similar to tyrosine and acts as an alternative substrate for tyrosinase, an enzyme involved in melanin synthesis. This compound has been studied for its depigmenting properties and its potential use in treating conditions like melasma and melanoma .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-4-S-cysteaminylphenol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the kinetics and mechanisms of tyrosinase-catalyzed reactions.

Medicine: Applied in dermatology for the treatment of hyperpigmentation disorders such as melasma.

Industry: Utilized in the cosmetic industry as a depigmenting agent in skin-lightening products.

Wirkmechanismus

- Role : It serves as an alternative substrate for tyrosinase, a key enzyme involved in melanin production .

- Resulting Changes : This o-quinone can alkylate cellular nucleophiles, interfering with cell growth and proliferation .

- The melanin synthesis process involves exporting structural proteins from the endoplasmic reticulum and fusing them with melanosome-specific regulatory glycoproteins in coated vesicles from the Golgi apparatus .

- NCAP’s depigmenting effect leads to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

N-Acetyl-4-S-cysteaminylphenol plays a significant role in biochemical reactions, particularly in melanin-synthesizing cells. It interacts with tyrosinase, serving as an alternative substrate . This interaction leads to the formation of a melanin-like pigment, which is crucial in its depigmenting action . Additionally, it has been shown to interact with glutathione, influencing its depigmenting potency .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In melanocytes, it reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . This reduction leads to visible depigmentation. Furthermore, it has been observed to selectively accumulate in melanoma tissues, indicating its potential as an anti-melanoma agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting tyrosinase activity . This inhibition slows down melanin production, leading to depigmentation . Additionally, it acts as an alkylating agent in melanoma tissues, enhancing its therapeutic index when combined with other agents like buthionine sulfoximine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that visible changes in melanoderma can be seen within 2 to 4 weeks of daily topical application . The compound is stable and less irritating compared to other depigmenting agents like hydroquinone .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In black mice, it showed dose-dependent depigmenting potency, with higher doses leading to more significant depigmentation . At high doses, it can cause adverse effects, such as a decrease in tissue glutathione content .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanin synthesis. It acts as a substrate for tyrosinase, leading to the formation of melanin-like pigments . This pathway is crucial for its depigmenting and anti-melanoma effects .

Transport and Distribution

Within cells and tissues, this compound is selectively accumulated in melanoma tissues . This selective accumulation is mediated by covalent binding to melanoma tissues, enhancing its therapeutic potential .

Subcellular Localization

This compound is localized within melanosomes, the specialized organelles in melanocytes responsible for melanin synthesis . This localization is crucial for its function as a depigmenting agent and its selective toxicity to melanoma cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-S-cysteaminylphenol typically involves the acetylation of 4-S-cysteaminylphenol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl-4-S-cysteaminylphenol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by tyrosinase to form melanin-like pigments.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Tyrosinase, oxygen

Reduction: Sodium borohydride, ethanol

Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products:

Oxidation: Melanin-like pigments

Reduction: Reduced phenolic thioether derivatives

Substitution: Alkylated phenolic thioether derivatives

Vergleich Mit ähnlichen Verbindungen

4-S-cysteaminylphenol: Another phenolic thioether with similar depigmenting properties.

4-S-cysteinylphenol: A sulfur-containing homologue of tyrosine that also acts as a tyrosinase substrate.

Hydroquinone: A widely used depigmenting agent but with higher potential for skin irritation and instability.

Uniqueness: N-Acetyl-4-S-cysteaminylphenol is unique due to its stability and lower potential for skin irritation compared to hydroquinone. Its selective cytotoxicity towards melanocytes and its ability to act as an alternative substrate for tyrosinase make it a promising candidate for both therapeutic and cosmetic applications .

Eigenschaften

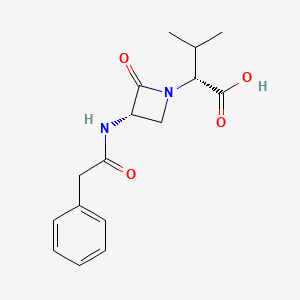

IUPAC Name |

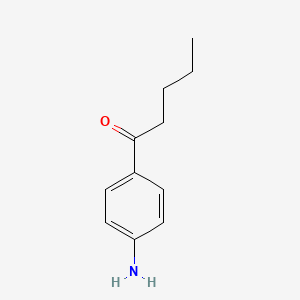

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

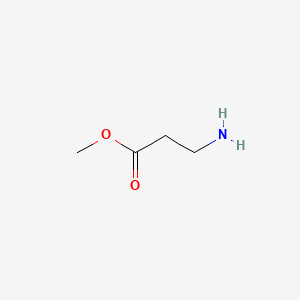

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.